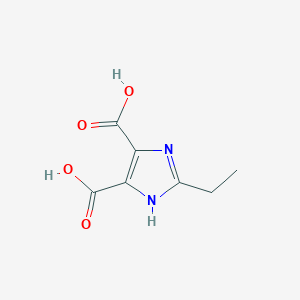

2-ethyl-1H-imidazole-4,5-dicarboxylic acid

描述

2-ethyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and carboxylic acid functional groups. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

作用机制

Target of Action

Similar compounds such as 4,5-imidazoledicarboxylic acid have been used in the synthesis of n-substituted cyclic imides with anticancer and anti-inflammatory activities, and to prepare imidazolecarboxamide derivatives with cannabinoid cb2 receptor antagonistic activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and π-π stacking interactions due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to play a role in various biochemical processes, including the regulation of ph in biological systems and the coordination of metal ions in enzymes .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of amido-nitriles or the oxidation of benzimidazole derivatives. One common method includes the reaction of 2-ethylbenzimidazole with oxidizing agents such as oxone in the presence of catalysts like iron(III) nitrate and tetrabutylammonium bromide. The reaction is carried out at elevated temperatures (around 60°C) and requires careful pH control to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is enhanced by optimizing reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity.

化学反应分析

Types of Reactions

2-ethyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of carboxylic acid groups to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Oxone, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Iron(III) nitrate, tetrabutylammonium bromide.

Major Products

Oxidation: Formation of imidazole dicarboxylates.

Reduction: Formation of imidazole alcohols or aldehydes.

Substitution: Formation of various substituted imidazole derivatives.

科学研究应用

2-ethyl-1H-imidazole-4,5-dicarboxylic acid is used in several scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: In the study of enzyme inhibitors and as a ligand in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals with anticancer and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials.

相似化合物的比较

Similar Compounds

- 4,5-Imidazoledicarboxylic acid

- 2-methyl-1H-imidazole-4,5-dicarboxylic acid

- 2-phenyl-1H-imidazole-4,5-dicarboxylic acid

Uniqueness

2-ethyl-1H-imidazole-4,5-dicarboxylic acid is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .

生物活性

Overview

2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (C₉H₁₁N₂O₄) is a heterocyclic compound belonging to the imidazole family. This compound is characterized by its unique ethyl substitution, which influences its chemical reactivity and biological activity. The presence of both nitrogen and carboxylic acid functional groups allows it to participate in a variety of biological processes, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets.

Target Interactions:

- Enzyme Inhibition: The compound can inhibit key metabolic enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This mechanism is crucial for its potential therapeutic effects against various diseases.

- Metal Ion Coordination: Imidazole derivatives are known to coordinate with metal ions in enzymes, which can alter enzyme activity and stability.

Biochemical Pathways:

- The compound plays a role in regulating pH in biological systems and is involved in the modulation of signaling pathways related to inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that it has significant antimicrobial properties against various pathogens.

- Anticancer Properties: Similar compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses.

Research Findings

Recent studies have explored the synthesis, characterization, and biological applications of this compound. Here are some notable findings:

- Synthesis Techniques:

- Biological Assays:

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment led to reduced cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting effective antimicrobial action.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₁N₂O₄ | Ethyl substitution enhances solubility and reactivity |

| 4,5-Imidazoledicarboxylic acid | C₈H₈N₂O₄ | Lacks ethyl group; fewer carbon atoms |

| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | C₈H₉N₂O₄ | Methyl group instead of ethyl; different steric effects |

属性

IUPAC Name |

2-ethyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-3-8-4(6(10)11)5(9-3)7(12)13/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABYSXCDWOEBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031976 | |

| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-22-6 | |

| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) primarily used for in the provided research papers?

A1: H3EIDC is primarily employed as an organic ligand in the synthesis of metal-organic frameworks (MOFs) [, , , , , , , , ]. These MOFs have potential applications in areas like gas adsorption, catalysis, and photoluminescence.

Q2: How does the structure of H3EIDC influence the dimensionality and topology of the resulting MOFs?

A2: H3EIDC can be singly, doubly, or triply deprotonated, adopting various coordination modes (μ1 to μ5) with metal ions [, , ]. This versatility leads to diverse structural motifs, ranging from 0D tetranuclear squares [] to 3D frameworks with specific topologies like SrSi2 [] and (83)2(85.10)-tfc []. The alkyl substituent on the 2-position of the imidazole ring also plays a role in determining the overall symmetry and packing of the framework [].

Q3: What are some interesting properties observed in MOFs containing H3EIDC?

A3: H3EIDC-based MOFs exhibit several interesting properties, including:

- Photoluminescence: Many of the reported MOFs, particularly those incorporating d10 metals like Zn(II) and Cd(II), display strong blue emissions at room temperature, making them potentially useful in optoelectronic applications [, ].

- Magnetic Properties: The presence of paramagnetic metal centers like Co(II) and Ni(II) in H3EIDC-based MOFs can lead to interesting magnetic behaviors. For instance, antiferromagnetic interactions between Co(II) centers have been observed [, ].

- Gas Adsorption: Some H3EIDC-based MOFs show potential for gas adsorption, particularly after the removal of guest molecules from their frameworks, opening avenues for applications in gas storage and separation [].

Q4: Are there any challenges associated with using H3EIDC in MOF synthesis?

A4: Controlling the degree of deprotonation and coordination modes of H3EIDC can be challenging []. Factors like solvent, pH, and metal-to-ligand ratio significantly influence the final structure of the MOF [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。